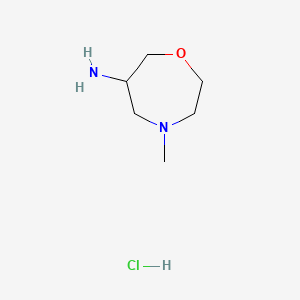
ethyl5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylatehydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylatehydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole-5-carboxylate.
Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be done by reacting the pyrazole derivative with formaldehyde and ammonium chloride under acidic conditions.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Formation of the hydrochloride salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylatehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of ethyl5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylatehydrochloride: Similar in structure but contains an indole ring instead of a pyrazole ring.
2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylatehydrochloride: Contains two aminomethyl groups and an indole ring.
Uniqueness
Ethyl5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylatehydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
ethyl 5-(aminomethyl)-1-methylpyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6-5-10-11(2)7(6)4-9;/h5H,3-4,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXFAMFOKZBQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylicacid](/img/structure/B6607602.png)
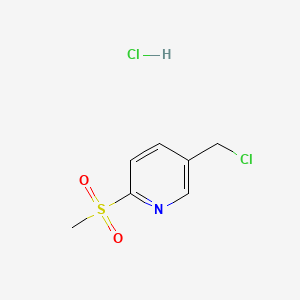
![octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride](/img/structure/B6607614.png)
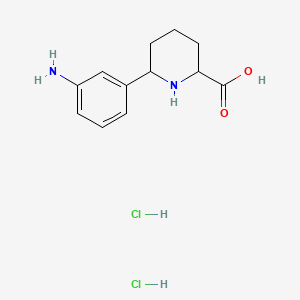
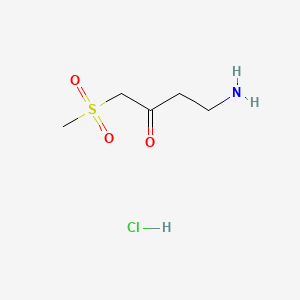
![2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol](/img/structure/B6607637.png)
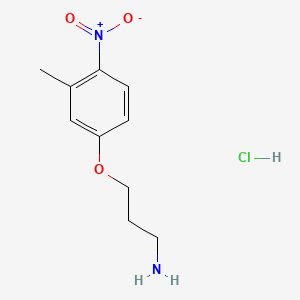
![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylicacid](/img/structure/B6607646.png)
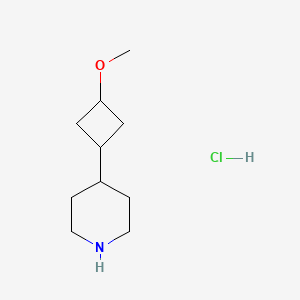

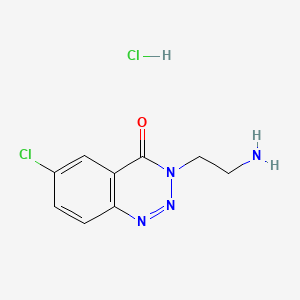
![2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride](/img/structure/B6607681.png)
